Bienvenue dans la boutique en ligne BenchChem!

Hemoglobin J Sardegna

oxygen affinity 2,3-DPG regulation allosteric modulation

Hemoglobin J Sardegna [α50(CE8)His→Asp; also designated α50(CD8)His→Asn→Asp] is a benign human α‑globin structural variant first identified in a Sardinian family. The variant arises from a CAC→AAC mutation in the α2‑globin gene at codon 50, which encodes asparagine; a highly efficient post‑translational deamidation converts Asn to Asp at the protein level, making the mature variant a histidine‑to‑aspartate substitution at the α1β1 interface.

Molecular Formula C19H36O4
Molecular Weight 328.493
CAS No. 100205-23-0
Cat. No. B564828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemoglobin J Sardegna
CAS100205-23-0
SynonymsHemoglobin J Sardegna
Molecular FormulaC19H36O4
Molecular Weight328.493
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-/t18-/m1/s1
InChIKeyKVYUBFKSKZWZSV-JTHGQSKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin J Sardegna (CAS 100205-23-0): Baseline Characterization and Structural Identity for Procurement


Hemoglobin J Sardegna [α50(CE8)His→Asp; also designated α50(CD8)His→Asn→Asp] is a benign human α‑globin structural variant first identified in a Sardinian family [1]. The variant arises from a CAC→AAC mutation in the α2‑globin gene at codon 50, which encodes asparagine; a highly efficient post‑translational deamidation converts Asn to Asp at the protein level, making the mature variant a histidine‑to‑aspartate substitution at the α1β1 interface [2]. In heterozygotes the variant constitutes approximately 20–22% of total hemoglobin, with an extended range of 19–36% observed when α‑thalassemia is co‑inherited [3]. Hematological parameters are normal in the heterozygous state, and the variant is classified as innocent [4].

Why Generic Hemoglobin Alpha‑Chain Variant Substitution Fails: The Procurement Case for Hemoglobin J Sardegna


Hemoglobin variants cannot be used interchangeably despite sharing an α‑globin origin. Position α50(CE8) lies at the α1β1 interface, a region critical for cooperative oxygen binding and the allosteric response to 2,3‑diphosphoglycerate (2,3‑DPG) [1]. The identity of the substituting residue at this site dictates functional behavior: Asp (J Sardegna) produces DPG‑dependent oxygen affinity elevation with normal stability, whereas Arg at the same position (Hb Aichi) yields normal affinity with slight instability [2]. In addition, Hb J Sardegna uniquely exhibits a post‑translational deamidation pathway absent in direct‑substitution variants, altering its chromatographic and electrophoretic signature and causing its fraction to co‑elute with HbA1c on certain HPLC systems, a phenomenon not observed with Hb Aichi or Hb G Philadelphia [3][4]. These compound‑specific differences in oxygen binding, stability, and analytical behavior mean that generic substitution with another α‑chain variant will produce irreproducible experimental results and incorrect diagnostic interpretations.

Hemoglobin J Sardegna: Quantitative Differentiation Evidence for Scientific Selection and Procurement


DPG‑Dependent Oxygen Affinity Modulation: Hb J Sardegna vs. Normal Adult HbA

Adult Hb J Sardegna displays oxygen affinity that is higher than that of normal adult HbA only in the presence of 2,3‑diphosphoglycerate (2,3‑DPG) [1]. In whole‑blood measurements from an Hb J Sardegna heterozygote, the standardized venous P50 was 24.9 mmHg, falling at the lower extreme of the health‑related reference range (24.6–28.9 mmHg), with a concomitantly reduced erythrocyte 2,3‑DPG concentration of 0.68 mol/mol Hb (reference 0.77–1.07 mol/mol Hb) [2]. This indicates that the variant’s intrinsically higher oxygen affinity is partially compensated in vivo by a down‑regulation of 2,3‑DPG. By contrast, Hb Aichi (α50 His→Arg at the same position) shows normal oxygen affinity regardless of 2,3‑DPG conditions [3]. The DPG‑dependent affinity shift of Hb J Sardegna is a direct consequence of the Asp substitution altering the α1β1 interface’s response to the allosteric effector.

oxygen affinity 2,3-DPG regulation allosteric modulation

Differential Hemoglobin Stability at Position α50: Hb J Sardegna vs. Hb Aichi

Despite both having substitutions at the same α50(CE8) residue, Hb J Sardegna (His→Asp) and Hb Aichi (His→Arg) exhibit distinctly different stability profiles. Hb J Sardegna tested normal by both isopropanol and heat precipitation stability assays conducted on whole blood from a heterozygous carrier, with methemoglobin and carboxyhemoglobin levels also within reference limits [1]. In contrast, Hb Aichi is reported as slightly unstable in standard clinical stability evaluations [2]. The difference arises because Asp at α50 maintains the hydrogen‑bonding network at the α1β1 interface critical for tetramer integrity, whereas the bulkier, positively charged Arg side chain partially disrupts it.

hemoglobin stability isopropanol precipitation protein engineering

Unique Post‑Translational Deamidation Pathway: Genotype–Phenotype Discordance as a Procurement Distinguisher

Hb J Sardegna is uniquely defined by a two‑step molecular process: the DNA mutation (CAC→AAC) encodes an Asn residue, which subsequently undergoes near‑complete post‑translational deamidation to Asp at the mature protein level [1]. Direct protein sequencing yields Asp at position α50, whereas DNA sequencing alone would incorrectly predict Asn. This was definitively demonstrated by combined protein sequencing, tryptic peptide HPLC mapping, and α2‑globin gene amplification and sequencing in carriers [1]. In contrast, all other characterized α50 variants, including Hb Aichi (His→Arg), result from direct codon substitutions and do not involve post‑translational modification [2]. This deamidation is among the most efficient known in hemoglobin, reaching near‑100% conversion in circulating erythrocytes, and serves as a model substrate for studying asparagine deamidation kinetics in proteins with clinical implications.

post-translational modification asparagine deamidation protein characterization

Population Prevalence in North Sardinia: Hb J Sardegna vs. Hb G Philadelphia as Region‑Specific Reference Standards

Population screening of 7,717 consecutive newborns and 3,412 blood donors of Sardinian ancestry identified 28 Hb J‑Sardegna carriers, yielding an incidence of 0.25% (1:397), making it one of the most common α‑globin structural mutants in humans within this geographic region [1]. In the same screening population, Hb G Philadelphia [α68(E17)Asn→Lys] was found in only 7 of 11,129 individuals, corresponding to an incidence of 0.063% (1:1,589)—approximately four‑fold lower [2]. This substantial prevalence differential is driven by the long‑standing founder effect and genetic isolation of the Sardinian population, coupled with co‑selection via α‑thalassemia linkage for Hb J Sardegna, whereas Hb G Philadelphia shows a trimodal quantitative distribution averaging 35.1% (±6.2%) in heterozygotes, reflecting α‑gene copy number variation independent of the Hb J Sardegna mutation [2].

population genetics hemoglobinopathy screening epidemiology

Documented HbA1c Quantification Interference: A Practical Differentiator for Clinical Laboratory Reference Material Procurement

Hb J Sardegna has been definitively documented to cause clinically significant interference in HbA1c quantification by HPLC in a diabetic patient [1]. The patient presented with fasting plasma glucose of 8.79 mmol/L and 2‑hour postprandial glucose of 18.09 mmol/L, yet HPLC‑based HbA1c measurement returned a discordantly elevated value of 32.23%, far exceeding the expected ~6.5–10% range for this glycemic profile [1]. Capillary electrophoresis resolved the cause: an abnormal Hb J fraction comprising 31.8% of total hemoglobin co‑migrated with the HbA1c peak on the HPLC column [1]. Sanger sequencing confirmed the Hb J‑Sardegna mutation (HBA2:c.151C>G). In contrast, common α‑chain variants such as Hb G Philadelphia do not produce a documented HbA1c interference of this magnitude on standard HPLC systems, and Hb Aichi has no reported HbA1c interference [2][3]. This specific interference pattern makes Hb J Sardegna an essential reference material for clinical laboratories validating HbA1c methods against hemoglobin variant interferences.

HbA1c interference clinical chemistry hemoglobin variant detection

Recommended Application Scenarios for Hemoglobin J Sardegna Based on Verified Differentiation Evidence


Reference Standard for HPLC and Capillary Electrophoresis Hemoglobin Variant Identification Panels

Hb J Sardegna migrates in the Hb J position on alkaline electrophoresis and separates distinctly from HbA on both cellulose acetate and IEF, with a characteristic reverse‑phase HPLC retention time for the variant α‑chain [1]. Its heterozygous quantity (19–36% with co‑inherited α‑thalassemia, ~20–22% without) provides a well‑defined quantitative benchmark for calibrating variant‑quantification software. These properties, coupled with its relatively high regional prevalence (0.25% in North Sardinia), make Hb J Sardegna an essential inclusion in commercially available hemoglobin variant control materials for laboratories serving Mediterranean populations [2].

Positive Interference Control for HbA1c Assay Validation

The documented interference of Hb J Sardegna on HPLC‑based HbA1c measurement—producing a discordantly elevated HbA1c of 32.23% in a hyperglycemic carrier with an ~32% variant fraction [3]—establishes this variant as a valuable positive‑interference quality‑control material. Diagnostic kit manufacturers and clinical laboratory accreditation programs can use well‑characterized Hb J Sardegna specimens to validate that their HbA1c platforms either flag or exclude variant‑induced false elevations, a requirement increasingly mandated by regulatory bodies.

Model Substrate for Post‑Translational Deamidation Research in Biopharmaceutical Development

The near‑complete, site‑specific deamidation of Asn→Asp at α50 in Hb J Sardegna provides an ideal model system for studying asparagine deamidation kinetics, mechanisms, and detection methods in intact proteins [4]. Biopharmaceutical companies developing monoclonal antibodies or therapeutic proteins that contain labile Asn residues can employ Hb J Sardegna as a stable, well‑characterized positive control for deamidation assay development, mass spectrometry peptide mapping validation, and forced‑degradation study design.

Structure‑Function Research Tool for α1β1 Interface Allostery and DPG‑Dependent Oxygen Binding

The unique DPG‑conditional oxygen affinity elevation of adult Hb J Sardegna—higher than HbA only in the presence of 2,3‑DPG [5]—combined with its normal stability and the availability of the position‑matched comparator Hb Aichi (normal O₂ affinity, slightly unstable) [6], makes Hb J Sardegna the preferred choice for experimental dissection of residue‑specific contributions at the α1β1 interface. Researchers studying allosteric effector design or hemoglobin‑based oxygen carriers should select Hb J Sardegna over Hb Aichi when stability, reproducibility, and a clean DPG‑dependent phenotype are required.

Quote Request

Request a Quote for Hemoglobin J Sardegna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.